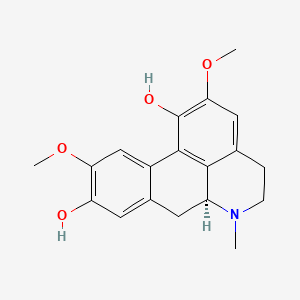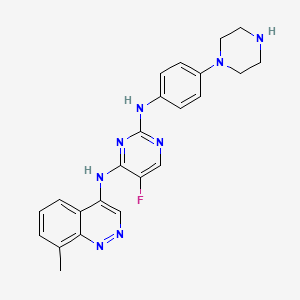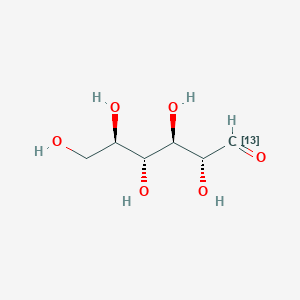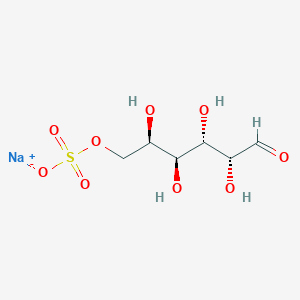
Anticancer agent 106
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 106 is a compound known for its ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma . This compound is primarily used in cancer research, particularly for studying lung metastatic melanoma.
Méthodes De Préparation
The synthesis of Anticancer agent 106 involves several steps. One of the common methods includes the continuous flow synthesis, which offers better heat and mass transfer, improved process control, and safety . This method is often preferred in both academic and industrial laboratories for the preparation of various molecular structures, including anticancer drugs.
Analyse Des Réactions Chimiques
Anticancer agent 106 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Anticancer agent 106 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of anticancer compounds.
Biology: It is used to investigate the biological effects of anticancer agents on various cell lines.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new anticancer drugs and formulations
Mécanisme D'action
The mechanism of action of Anticancer agent 106 involves the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, this compound effectively induces cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Anticancer agent 106 can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds also exhibit anticancer activity and are used in the treatment of various cancers.
Benzimidazole derivatives: These compounds have potent anticancer activity due to their structural similarity to nucleosides.
What sets this compound apart is its specific ability to induce apoptosis in B16-F10 melanoma cells and inhibit metastatic nodules in mouse models of lung metastatic melanoma .
Propriétés
Formule moléculaire |
C26H25N3O4S |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
ethyl 2-[(5E)-3-cyano-4-hydroxy-2-imino-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24? |
Clé InChI |
NGVSDLBWYYOXAO-LBOPPBIISA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3/C(=C/C(=O)C4=CC=C(C=C4)C)/C(=C(C3=N)C#N)O |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




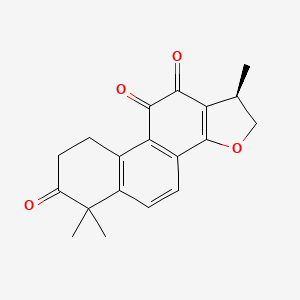

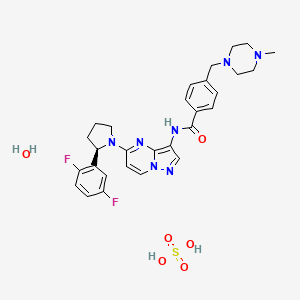
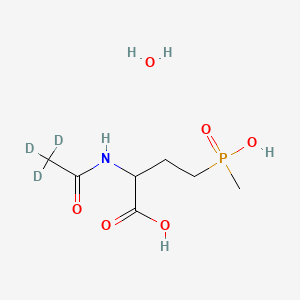
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
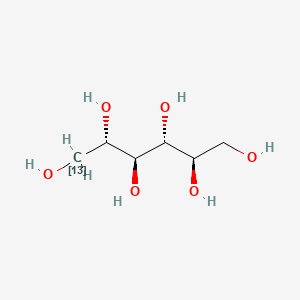
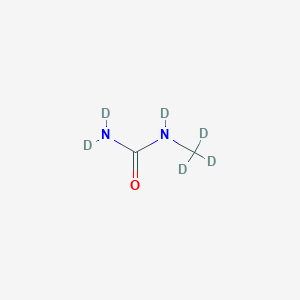
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
